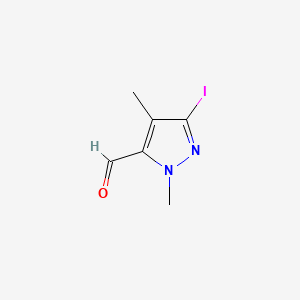
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 3, two methyl groups at positions 1 and 4, and an aldehyde group at position 5. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
- Dissolve 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in an appropriate solvent, such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 3-substituted-1,4-dimethyl-1H-pyrazole-5-carbaldehyde derivatives.
Oxidation: Formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-methanol.
Scientific Research Applications
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical entities with diverse functionalities.
Mechanism of Action
The mechanism of action of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity, making it a versatile compound for drug design and development.
Comparison with Similar Compounds
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:
3-chloro-1,4-dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
3-bromo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde: Contains a bromine atom, offering a balance between the reactivity of chlorine and iodine derivatives.
1,4-dimethyl-1H-pyrazole-5-carbaldehyde: Lacks the halogen substituent, making it less reactive in substitution reactions but still valuable as a synthetic intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
5-iodo-2,4-dimethylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7IN2O/c1-4-5(3-10)9(2)8-6(4)7/h3H,1-2H3 |
InChI Key |
FJGJONQBEKYFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1I)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















